

# Predicting Response to CC-122: A Comparative Guide to Biomarkers

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

CC-122 (Avadomide) is a novel cereblon E3 ligase modulator (CELMoD™) that has demonstrated promising clinical activity in various hematological malignancies, particularly Diffuse Large B-cell Lymphoma (DLBCL).[1][2] As with other CELMoD agents, the efficacy of CC-122 is intrinsically linked to its molecular mechanism of action, which provides a strong rationale for the development of predictive biomarkers. This guide provides a comprehensive comparison of biomarkers for predicting CC-122 response, detailing their biological basis, experimental validation, and comparison with alternative therapeutic agents.

# Mechanism of Action: The Basis for Biomarker Discovery

CC-122 exerts its anti-tumor effects by binding to the Cereblon (CRBN) protein, a substrate receptor of the CUL4-RBX1-DDB1-CRBN (CRL4CRBN) E3 ubiquitin ligase complex. This binding event alters the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of two key lymphoid transcription factors: Aiolos (IKZF3) and Ikaros (IKZF1).[1][2] The degradation of these transcription factors is a central event, leading to both direct tumor cell apoptosis and immunomodulatory effects through T-cell activation.[1][2]



This mechanism provides a direct pathway for biomarker identification:

- Target Engagement: The presence and accessibility of CRBN are essential for CC-122 activity.
- Pharmacodynamic Response: The degradation of Aiolos and Ikaros serves as a direct measure of drug activity.
- Downstream Effects: Changes in gene and protein expression downstream of Aiolos and Ikaros degradation can also serve as response markers.

Signaling Pathway of CC-122 Action



CC-122 Mechanism of Action



Click to download full resolution via product page



Caption: CC-122 binds to Cereblon, leading to the degradation of Aiolos and Ikaros, resulting in anti-tumor effects.

# Key Biomarkers for Predicting CC-122 Response Cereblon (CRBN) Expression

Rationale: As the direct target of CC-122, the expression level of CRBN in tumor cells is a primary candidate biomarker. Low or absent CRBN expression is expected to confer resistance.

Experimental Data: While CRBN is essential for the activity of CELMoDs, its utility as a predictive biomarker is complex. Studies have shown that some patients with low CRBN expression can still respond to treatment, and the presence of different CRBN splice variants can complicate the interpretation of expression data.

### Aiolos (IKZF3) and Ikaros (IKZF1) Degradation

Rationale: The degradation of Aiolos and Ikaros is a direct pharmacodynamic effect of CC-122. Measuring the extent and kinetics of their degradation can serve as a proximal biomarker of drug activity.

Experimental Data: Several studies have demonstrated a correlation between CC-122 treatment and the degradation of Aiolos and Ikaros in both preclinical models and patient samples. Newer generation CELMoDs, like iberdomide (CC-220), are reported to induce more potent and rapid degradation of these substrates compared to earlier agents like lenalidomide.

## **Gene Expression Signatures**

Rationale: The degradation of Aiolos and Ikaros leads to downstream changes in gene expression. Specific gene expression signatures in pre-treatment tumor biopsies may identify patients more likely to respond.

Experimental Data: A 26-gene classifier has been developed that can distinguish DLBCL patients into "immune-high" and "immune-low" subgroups.[1][2] Patients with the "immune-high" profile (classifier-positive) showed a significantly better overall response rate (ORR) and progression-free survival (PFS) when treated with CC-122 monotherapy.[1][2]



Classifier-Positive: 44% ORR

• Classifier-Negative: 19% ORR

## **Comparison with Alternative Cereblon Modulators**

CC-122 belongs to a class of CELMoD agents that includes lenalidomide and the newer compound iberdomide (CC-220). While they share a common mechanism of action, their potency and efficacy can differ.

| Biomarker <i>l</i><br>Parameter | CC-122<br>(Avadomide)               | Lenalidomide                         | Iberdomide (CC-<br>220) |
|---------------------------------|-------------------------------------|--------------------------------------|-------------------------|
| Aiolos Degradation              | High                                | Moderate                             | Very High[3][4]         |
| Ikaros Degradation              | High                                | Moderate                             | Very High[3][4]         |
| CRBN Binding Affinity           | High                                | Moderate                             | Very High[3]            |
| Clinical Activity in DLBCL      | Active in both GCB and ABC subtypes | Preferential activity in ABC subtype | Under investigation     |

Note: Direct head-to-head quantitative comparison data in the same study is limited. The relative potency is based on collective evidence from multiple studies.

## Resistance Mechanisms as Potential Negative Predictive Biomarkers

Understanding mechanisms of resistance to CC-122 is crucial for patient selection and developing combination strategies.

Experimental Data: A genome-wide CRISPR screen in DLBCL cell lines identified several genes whose loss confers resistance to CC-122, independent of Aiolos and Ikaros degradation. These include genes involved in the NF-kB signaling pathway and other cellular processes.[5] [6][7]

 Genes associated with resistance: CYLD, NFKBIA, TRAF2, TRAF3, KCTD5, AMBRA1, RFX7[7]



Hyperactivation of the NF-κB pathway through the loss of these negative regulators can diminish the apoptotic effects of CC-122.[6]

# Experimental Protocols Assessment of Aiolos and Ikaros Degradation by Flow Cytometry

Workflow for Intracellular Staining of Aiolos/Ikaros







Click to download full resolution via product page

Caption: Workflow for measuring intracellular Aiolos and Ikaros levels using flow cytometry.



### **Detailed Methodology:**

- Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) or disaggregate tumor tissue to obtain a single-cell suspension.
- Surface Staining: Stain cells with fluorescently-conjugated antibodies against cell surface markers (e.g., CD3 for T-cells, CD19 for B-cells) to identify specific cell populations.
- Fixation: Fix the cells using a formaldehyde-based fixation buffer to preserve cell morphology and protein localization.
- Permeabilization: Permeabilize the cell membrane using a detergent-based buffer (e.g., saponin or Triton X-100) or alcohol (e.g., methanol) to allow intracellular access of antibodies.[8]
- Intracellular Staining: Stain with a fluorescently-conjugated antibody specific for Aiolos or Ikaros.
- Data Acquisition: Acquire data on a flow cytometer.
- Analysis: Analyze the mean fluorescence intensity (MFI) of the Aiolos or Ikaros signal within the gated cell populations of interest.

## Immunohistochemistry (IHC) for Cereblon, Aiolos, and Ikaros in FFPE Tissue

Workflow for IHC Staining





Click to download full resolution via product page



### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Leveraging gene expression subgroups to classify DLBCL patients and select for clinical benefit from a novel agent PMC [pmc.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. Role of Aiolos and Ikaros in the Antitumor and Immunomodulatory Activity of IMiDs in Multiple Myeloma: Better to Lose Than to Find Them PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cereblon modulator iberdomide induces degradation of the transcription factors Ikaros and Aiolos: immunomodulation in healthy volunteers and relevance to systemic lupus erythematosus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. diagomics.com [diagomics.com]
- 6. origene.com [origene.com]
- 7. ashpublications.org [ashpublications.org]
- 8. Intracellular Flow Cytometry Staining Protocol | Proteintech Group [ptglab.com]
- To cite this document: BenchChem. [Predicting Response to CC-122: A Comparative Guide to Biomarkers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1193418#biomarkers-for-predicting-cc-122-response-in-patients]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com